NAD 299 盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

NAD 299 hydrochloride is a selective, high affinity 5-HT1A receptor antagonist . It enhances the action of selective 5-HT reuptake inhibitors and reverses citalopram-induced inhibition of serotonergic cell firing .

Molecular Structure Analysis

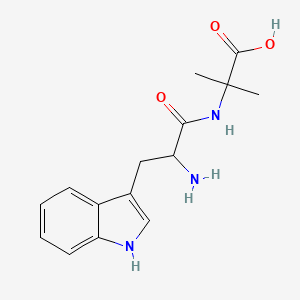

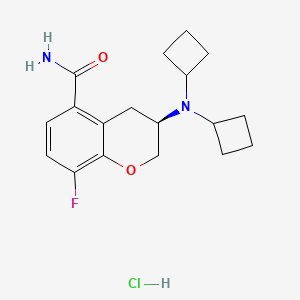

The molecular formula of NAD 299 hydrochloride is C18H23FN2O2.HCl . Its molecular weight is 354.85 g/mol . The IUPAC name is (3R)-3-[di(cyclobutyl)amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide;hydrochloride .

Physical And Chemical Properties Analysis

NAD 299 hydrochloride is an off-white solid . It is soluble to 100 mM in water and to 100 mM in DMSO . It has a molecular weight of 354.85 g/mol .

科学研究应用

5-HT1A Receptor Antagonist

NAD 299 hydrochloride is a selective, high affinity 5-HT1A receptor antagonist . The 5-HT1A receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin. It is thought to play a significant role in temperature regulation, nociceptive processing, and the modulation of mood and stress. Antagonists of this receptor could potentially be used in the treatment of depression and anxiety.

2. Enhancement of Selective 5-HT Reuptake Inhibitors NAD 299 hydrochloride enhances the action of selective 5-HT reuptake inhibitors . These inhibitors are a type of drug used primarily in the treatment of major depressive disorder and anxiety disorders. By enhancing their action, NAD 299 hydrochloride could potentially improve the efficacy of these treatments.

3. Reversal of Citalopram-Induced Inhibition of Serotonergic Cell Firing NAD 299 hydrochloride can reverse the inhibition of serotonergic cell firing induced by citalopram . Citalopram is an antidepressant drug of the selective serotonin reuptake inhibitor (SSRI) class. This suggests that NAD 299 hydrochloride could potentially be used to mitigate some of the side effects of SSRIs.

Study of Serotonin Synthesis

NAD 299 hydrochloride has been used in research studying the synthesis of serotonin . This could potentially lead to a better understanding of how serotonin is produced in the body and how this process can be manipulated for therapeutic purposes.

作用机制

Target of Action

NAD 299 hydrochloride is a potent and selective inhibitor of the 5-Hydroxytryptamine 1A (5-HT1A) receptor . The 5-HT1A receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin (5-Hydroxytryptamine, 5-HT). It is a G protein-coupled receptor (GPCR) that is coupled to Gi/Go and is known to inhibit the activity of adenylyl cyclase .

Mode of Action

NAD 299 hydrochloride interacts with its target, the 5-HT1A receptor, by binding to it with high affinity . This binding inhibits the activity of the receptor, thereby increasing the firing rate of 5-HT cells . It also reverses the inhibitory effect of certain selective 5-HT reuptake inhibitors on the activity of 5-HT neurons .

Biochemical Pathways

The primary biochemical pathway affected by NAD 299 hydrochloride is the serotonergic system. By acting as a 5-HT1A receptor antagonist, NAD 299 hydrochloride can modulate the serotonergic system and influence various physiological and neurological processes. These processes include mood regulation, anxiety, sleep, and thermoregulation .

Result of Action

The molecular and cellular effects of NAD 299 hydrochloride’s action primarily involve changes in serotonergic neurotransmission. By inhibiting the 5-HT1A receptor, NAD 299 hydrochloride increases the firing rate of 5-HT cells . This can lead to increased serotonin levels and altered serotonergic signaling, which can have various downstream effects depending on the specific physiological or neurological context .

属性

IUPAC Name |

(3R)-3-[di(cyclobutyl)amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23FN2O2.ClH/c19-16-8-7-14(18(20)22)15-9-13(10-23-17(15)16)21(11-3-1-4-11)12-5-2-6-12;/h7-8,11-13H,1-6,9-10H2,(H2,20,22);1H/t13-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSZJANKLCPHEEX-BTQNPOSSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N(C2CCC2)C3CC4=C(C=CC(=C4OC3)F)C(=O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(C1)N([C@@H]2CC3=C(C=CC(=C3OC2)F)C(=O)N)C4CCC4.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24ClFN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

NAD 299 hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{1-[2-Chloro-6-(Trifluoromethyl)benzoyl]-1h-Indazol-3-Yl}benzoic Acid](/img/structure/B609316.png)

![7-[(1S)-4-hydroxy-2,3-dihydro-1H-inden-1-yl]-5,5-dimethyl-2-({3-[(pyrrolidin-1-yl)methyl]phenyl}amino)-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B609327.png)

![N-(3-(3-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)phenyl)acetamide](/img/structure/B609328.png)

![N-[3-[[5-Cyclopropyl-2-[[4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]propyl]cyclobutanecarboxamide hydrochloride](/img/structure/B609330.png)